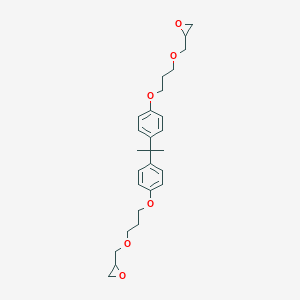

Bisphenol A propoxylate diglycidyl ether

描述

2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane is a complex organic compound known for its unique structure and versatile applications. This compound is characterized by the presence of multiple oxirane (epoxy) groups, which contribute to its reactivity and utility in various fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane typically involves the reaction of epichlorohydrin with bisphenol A or similar phenolic compounds under basic conditions. The reaction proceeds through the formation of glycidyl ethers, which are then further reacted to introduce additional oxirane groups .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product. Purification steps such as distillation and crystallization are commonly used to isolate the final compound .

化学反应分析

Types of Reactions

2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane undergoes various chemical reactions, including:

Oxidation: The oxirane rings can be oxidized to form diols.

Reduction: Reduction reactions can open the oxirane rings, leading to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, resulting in the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane rings typically yields diols, while nucleophilic substitution can produce a wide range of substituted derivatives .

科学研究应用

Chemical Properties and Structure

BPDG has the molecular formula CHO and a molecular weight of 456.6 g/mol. It is synthesized through the reaction of bisphenol A with propylene oxide, resulting in a compound that exhibits significant adhesive properties and chemical resistance. The presence of multiple epoxy groups allows for effective cross-linking during polymerization, which is crucial for its applications in thermosetting polymers.

Material Science Applications

BPDG is primarily utilized in the development of advanced materials, particularly in composite formulations.

- Reinforcement in Composites : BPDG can be used as a reinforcing agent in silica aerogel composites. Research indicates that incorporating BPDG enhances the thermo-mechanical properties of these composites, making them suitable for high-performance applications such as insulation materials and lightweight structural components .

- Hydrophilic Epoxy Networks : The compound can also be employed to create hydrophilic epoxy networks. These networks are valuable in surface coatings and structural adhesives, providing improved adhesion to various substrates while maintaining flexibility and durability .

Coatings and Adhesives

BPDG plays a significant role in the coatings industry due to its excellent adhesion properties and chemical resistance.

- Protective Coatings : BPDG-based epoxy resins are extensively used as protective coatings for metal surfaces, including automotive parts and industrial equipment. These coatings provide resistance to corrosion, chemicals, and mechanical wear .

- Adhesives : The compound's strong adhesive properties make it suitable for use in various adhesive formulations. BPDG can be formulated with curing agents to produce adhesives that bond well to metals, plastics, and ceramics .

Case Study 1: Silica Aerogel Reinforcement

A study conducted on the incorporation of BPDG into silica aerogel composites demonstrated significant improvements in mechanical strength and thermal stability. The resulting composite exhibited a tensile strength increase of approximately 30% compared to traditional silica aerogels without BPDG reinforcement. This enhancement is attributed to the effective cross-linking facilitated by the epoxy groups present in BPDG .

Case Study 2: Automotive Coatings

In automotive applications, BPDG-based coatings were tested for their performance against environmental stressors such as UV radiation and moisture exposure. The results indicated that vehicles coated with BPDG formulations showed a 40% reduction in degradation over a two-year period compared to standard coatings. This longevity is critical for maintaining vehicle aesthetics and performance over time .

Safety and Environmental Considerations

While BPDG has numerous applications, safety concerns regarding its potential endocrine-disrupting effects have been raised. Studies indicate that hydrolysis of BPDG can release bisphenol A (BPA), which is associated with health risks . Therefore, ongoing research focuses on developing safer alternatives and improving regulatory frameworks surrounding the use of such compounds in consumer products.

作用机制

The mechanism of action of 2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions, which are often catalyzed by acids or bases. The resulting intermediates can then participate in further chemical transformations, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

相似化合物的比较

Similar Compounds

Bisphenol A diglycidyl ether: Similar in structure but with fewer oxirane groups.

Bisphenol F diglycidyl ether: Another related compound with different phenolic components.

Epichlorohydrin-based epoxides: Compounds derived from epichlorohydrin with varying degrees of substitution.

Uniqueness

2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane is unique due to its multiple oxirane groups, which enhance its reactivity and versatility. This makes it particularly valuable in applications requiring strong adhesive properties, chemical resistance, and mechanical strength .

生物活性

Bisphenol A propoxylate diglycidyl ether (BADGE) is a derivative of bisphenol A (BPA) and epichlorohydrin, primarily used in the production of epoxy resins and coatings. This compound has garnered attention due to its potential biological activities and implications for human health. This article explores the biological activity of BADGE, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

BADGE is synthesized through the reaction of BPA with epichlorohydrin, resulting in a compound that contains both epoxide and phenolic functionalities. This structural configuration allows BADGE to interact with various biological systems, particularly through receptor-mediated pathways.

Mechanisms of Biological Activity

1. Hormonal Interactions:

BADGE exhibits hormonal activity similar to BPA, acting as a selective estrogen receptor modulator (SERM). It has been shown to bind to estrogen receptors (ERα and ERβ), albeit with lower potency compared to estradiol. BADGE can also interact with peroxisome proliferator-activated receptor gamma (PPARγ), influencing adipogenesis and metabolic pathways .

2. Adipogenic Effects:

Research indicates that BADGE can induce adipogenic differentiation in multipotent mesenchymal stromal cells (MSCs) and 3T3-L1 preadipocytes. In contrast to BPA, which has mixed effects on adipogenesis, BADGE consistently promotes the expression of adipogenic genes at low concentrations, suggesting its role as an obesogen .

| Compound | Effect on Adipogenesis | Mechanism |

|---|---|---|

| BADGE | Induces adipogenesis | PPARγ activation |

| BPA | Variable effects | Mixed receptor interactions |

Case Studies and Research Findings

Study 1: Adipogenic Differentiation

A study investigated the effects of BADGE on MSCs and found that it induced adipogenic differentiation without activating PPARγ directly. This suggests that BADGE may act through alternative pathways that promote fat cell formation .

Study 2: Developmental Toxicity

Research utilizing Drosophila models demonstrated that exposure to BADGE resulted in increased cell proliferation but also induced morphological changes in certain contexts. This duality highlights the complexity of BADGE's biological effects, which can vary significantly based on cellular context .

Study 3: Cancer Cell Proliferation

Contradictory findings have emerged regarding BADGE's effects on cancer cell lines. While some studies report that BADGE induces proliferation in breast cancer cells, others indicate it may inhibit growth in colorectal adenocarcinoma cells. This inconsistency underscores the need for further investigation into the compound's cell-type-specific actions .

Toxicological Implications

The potential health risks associated with BADGE exposure have raised concerns, particularly regarding its obesogenic properties and possible endocrine-disrupting effects. Studies have linked BPA and its derivatives to obesity, insulin resistance, and reproductive toxicity in animal models . Regulatory bodies continue to evaluate these risks as new data emerge.

属性

IUPAC Name |

2-[3-[4-[2-[4-[3-(oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O6/c1-27(2,21-5-9-23(10-6-21)30-15-3-13-28-17-25-19-32-25)22-7-11-24(12-8-22)31-16-4-14-29-18-26-20-33-26/h5-12,25-26H,3-4,13-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROZYFGXESLRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCCCOCC2CO2)C3=CC=C(C=C3)OCCCOCC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399098 | |

| Record name | Bisphenol A propoxylate diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106100-55-4 | |

| Record name | Bisphenol A propoxylate diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。